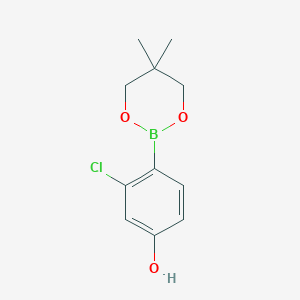

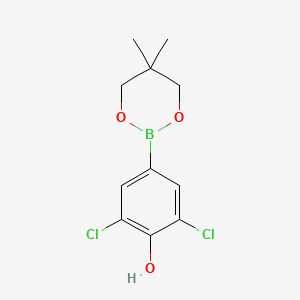

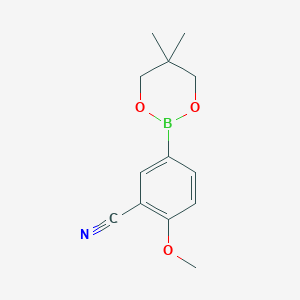

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxybenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxybenzonitrile (5-DMBN) is a novel boron-containing molecule that has recently been developed as a potential therapeutic agent. The molecule has been studied for its potential applications in a variety of areas, including cancer therapy, drug delivery, and gene therapy.

Scientific Research Applications

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxybenzonitrile has been studied for its potential applications in a variety of scientific research areas, including cancer therapy, drug delivery, and gene therapy. In cancer therapy, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, ovarian, and prostate cancer cells. In addition, this compound has been studied as a potential drug delivery agent, as it has been shown to be able to transport therapeutic agents into cells. Finally, this compound has been studied for its potential use as a gene therapy agent, as it has been shown to be able to deliver genetic material into cells.

Mechanism of Action

The exact mechanism of action of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxybenzonitrile is still not fully understood. However, it is believed that the molecule is able to interact with cellular membranes, allowing it to transport therapeutic agents into cells. Additionally, it is believed that this compound is able to interact with DNA and RNA in order to facilitate gene therapy.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound have not yet been fully studied. However, it has been shown to have anti-cancer effects, as well as the potential to transport therapeutic agents into cells. Additionally, this compound has been shown to be able to interact with DNA and RNA, suggesting that it may have the potential to be used in gene therapy.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxybenzonitrile in lab experiments is its ability to transport therapeutic agents into cells. Additionally, this compound is relatively easy to synthesize and is relatively stable, making it suitable for use in lab experiments.

However, there are some limitations to using this compound in lab experiments. For example, the exact mechanism of action of this compound is still not fully understood, making it difficult to predict its effects in different situations. Additionally, this compound is relatively expensive, making it cost-prohibitive for some experiments.

Future Directions

There are several potential future directions for the study of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxybenzonitrile. For example, further research is needed to better understand the exact mechanism of action of this compound and its biochemical and physiological effects. Additionally, further research is needed to determine the optimal dosage and delivery method for this compound in different applications. Finally, further research is needed to explore the potential of this compound in gene therapy and other therapeutic applications.

Synthesis Methods

The synthesis of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxybenzonitrile involves the reaction of 5-bromo-2-methoxybenzonitrile with 5,5-dimethyl-1,3,2-dioxaborinan-2-yl bromide in the presence of triethylamine. This reaction produces this compound in a yield of approximately 95%. The reaction is carried out in a dry, oxygen-free environment and requires a temperature of at least 120°C for completion.

properties

IUPAC Name |

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO3/c1-13(2)8-17-14(18-9-13)11-4-5-12(16-3)10(6-11)7-15/h4-6H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVUKSZMOVYLGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)OC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Amino-PEG(4)-[PEG(12)-OMe]3](/img/structure/B6363003.png)

![HOOC-dPEG(4)-[PEG(12)-OMe]3](/img/structure/B6363016.png)

![alpha-[3-(o-Pyridyldisulfido)propanoylamido]-omega-succinimidyl ester 24(ethylene glycol)](/img/structure/B6363045.png)